6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile
Description
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-[methyl(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N4/c1-17(10-12-4-2-3-7-15-12)13-6-5-11(8-14)9-16-13/h2-7,9H,10H2,1H3 |
InChI Key |
VONNBJYITZFDCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with methyl(pyridin-2-ylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs of Nicotinonitrile Derivatives
Key Observations:
- Substituent Effects on Yield and Physical State: Bulky substituents like naphthalen-2-yl (84% yield) and 2,6-dimethylphenyl (45% yield) influence reaction efficiency and crystallization behavior. Amorphous solids are common for larger substituents, while smaller groups (e.g., methyl) may favor crystallinity .
- Synthetic Methods: Most analogs are synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling. For example, 6-((4-chlorophenyl)amino)nicotinonitrile is purified using a 5:1 hexane/ethyl acetate system, while 6-(naphthalen-2-ylamino)nicotinonitrile requires Florisil chromatography .
Electronic and Steric Effects
- This group may enhance binding affinity in biological systems compared to phenyl or alkyl substituents .
- Comparison with 6-(((3-Fluoropyridin-2-yl)methyl)amino)nicotinonitrile: A fluorinated analog (similarity score 0.92) demonstrates how electronegative substituents can alter reactivity and solubility.
Pharmacological Relevance
- GSK-3β Inhibitors: The compound 6-((2-((4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile (CAS 252917-06-9) is a potent GSK-3β inhibitor with ≥98% purity. Its complex structure highlights the importance of nicotinonitrile scaffolds in drug design, though the target compound’s pyridin-2-ylmethyl group may offer distinct selectivity profiles .
- Safety Profiles: Analogs like 6-[(2-aminoethyl)amino]nicotinonitrile require stringent handling (UN 2811 hazard classification), suggesting that amino-substituted nicotinonitriles may exhibit similar toxicity risks .
Research Findings and Trends
- Synthetic Challenges: Sterically hindered analogs (e.g., 6-(2,6-dimethylphenyl) derivatives) often require longer reaction times or higher temperatures, as seen in the 16-hour reflux conditions for 2-amino-6-methyl-4-phenylnicotinonitrile .
- Structural Characterization: X-ray crystallography (e.g., SHELX-refined structures) confirms the planar geometry of nicotinonitrile cores, but bulky substituents may induce ring distortions .
Biological Activity
6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a pyridine ring system, which is significant in medicinal chemistry due to its presence in various bioactive molecules. The structure can be represented as follows:
This configuration allows for interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Nicotinonitriles, including this compound, have shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values have been reported in the range of 0.021 to 0.058 μM for related compounds, indicating potent activity against this line .
- NCI-H460 (lung cancer) : Similar efficacy was observed with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Nicotinonitriles
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.021 |
| Related Compound A | NCI-H460 | 0.035 |
| Related Compound B | SF-268 | 0.058 |
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been extensively studied. Compounds similar to this compound demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria:
- E. coli : MIC values as low as 0.0048 mg/mL have been noted for related compounds .
- S. aureus : Compounds exhibit MIC values ranging from 5.64 to 77.38 µM .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 0.0048 |
| S. aureus | 5.64 |
| B. subtilis | 4.69 |
The mechanisms through which nicotinonitriles exert their biological effects include:
- Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell proliferation.
- Antioxidant Properties : Reducing oxidative stress in cells, which can contribute to cancer progression.
- Antiinflammatory Effects : Modulating inflammatory pathways that are often upregulated in cancer and chronic diseases .
Case Studies
Several studies have highlighted the effectiveness of nicotinonitriles in clinical and preclinical settings:
- Study on Breast Cancer Cells : A series of nicotinonitrile derivatives were tested against MCF-7 cells, showing a significant reduction in cell viability compared to controls.
- Antimicrobial Efficacy Study : A compound similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting potential as a new antibiotic agent.
Q & A
Q. What are the recommended synthesis routes for 6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and nitrile-containing precursors. For example, amination of 6-chloronicotinonitrile with methyl(pyridin-2-ylmethyl)amine under catalytic conditions (e.g., Pd catalysts) is a common route. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (1–5 mol%) critically impact yield and purity. Parallel optimization using factorial design (e.g., 2^k experiments) can isolate dominant variables .
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >99°C melting point observed in related pyridine derivatives) .
- Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture absorption.
- Light sensitivity : Accelerated photostability testing per ICH Q1B guidelines using UV-Vis irradiation.
- Long-term storage : Monitor degradation via HPLC at 4°C, -20°C, and RT over 6–12 months .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use OV/AG/P99 respirators for airborne particles and nitrile gloves. Full-body protective suits are recommended for bulk handling (>10 g) .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.
- Waste disposal : Neutralize nitrile residues with alkaline permanganate before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediate energies. Combine with cheminformatics tools (e.g., ICReDD’s reaction path search) to identify low-energy pathways. For example, simulations may reveal that steric hindrance at the pyridine N-methyl group necessitates higher activation temperatures. Experimental validation via in-situ FTIR or NMR monitors key intermediates .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-response reconciliation : Compare IC50 values (e.g., from MTT assays) with LD50 rodent data, adjusting for metabolic activation (e.g., S9 liver fractions).
- Metabolite profiling : Use LC-HRMS to identify reactive intermediates (e.g., nitrile-to-cyanide conversion).
- Species-specific differences : Cross-reference with IARC classifications; if in vitro mutagenicity (Ames test) conflicts with in vivo results, assess hepatic clearance rates or protein binding .
Q. How do structural modifications (e.g., substituent variations on the pyridine ring) affect bioactivity and selectivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the 4-position.
- Binding assays : Screen against target enzymes (e.g., kinases) using SPR or fluorescence polarization.
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities. For example, 6-methyl substitution may enhance hydrophobic interactions in kinase ATP pockets .
Q. What advanced analytical techniques are required to resolve co-eluting impurities in HPLC analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
